Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-
Description
The compound “Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-” is a sulfur-containing acetamide derivative characterized by a 4-methoxy-substituted aromatic ring and a butyl chain bearing a phenylthio group. These molecules often serve as intermediates in heterocyclic synthesis or as bioactive agents targeting pain and inflammation pathways . The phenylthio moiety and methoxy group may influence electronic properties and binding interactions, distinguishing it from simpler acetamide derivatives.
Properties
CAS No. |
64872-86-2 |
|---|---|
Molecular Formula |
C19H23NO2S |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-[4-methoxy-2-(1-phenylsulfanylbutyl)phenyl]acetamide |
InChI |
InChI=1S/C19H23NO2S/c1-4-8-19(23-16-9-6-5-7-10-16)17-13-15(22-3)11-12-18(17)20-14(2)21/h5-7,9-13,19H,4,8H2,1-3H3,(H,20,21) |
InChI Key |
CDYHTFURXHKZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)OC)NC(=O)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Thioether Incorporation via Nucleophilic Substitution
The phenylthio-butyl moiety is introduced through a thiol-alkylation reaction. A representative approach involves:
- Alkylation of Thiophenol :
- React thiophenol with 1-bromobutane in the presence of a base (e.g., K₂CO₃) to form 1-(phenylthio)butane.
- Conditions : Polar aprotic solvent (DMF, 80°C, 12 h), yield ~75–85%.
Acylation of the Aromatic Amine
The acetyl group is introduced via reaction with acetyl chloride or acetic anhydride:
- Direct Acylation :
- Treat 4-methoxy-2-[1-(phenylthio)butyl]aniline with acetyl chloride in dichloromethane (DCM) using triethylamine as a base.
- Conditions : 0°C to room temperature, 2–4 h, yield ~90–95%.
- Alternative Method :
- Use methoxyacetic acid and thionyl chloride (SOCl₂) to generate the acyl chloride in situ, followed by coupling with the amine.
- Conditions : Reflux in toluene (6 h), yield ~93.5%.
Optimized One-Pot Synthesis (Adapted from Patent CN111978223B)
A streamlined one-pot method minimizes intermediate isolation:
- Avoids metaphosphoric acid byproducts (common in PCl₃-based methods).
- Reduces wastewater generation via solvent recycling (toluene or xylene).
Critical Reaction Parameters
- Solvent Selection : Nonpolar solvents (toluene, xylene) enhance reaction efficiency and product purity (>99.8%).
- Temperature Control :
- Catalysis : Acid-binding agents (e.g., Et₃N) improve acylation kinetics.
Analytical Data and Characterization
- ¹H NMR (CDCl₃): δ 7.45–7.25 (m, 5H, Ar-H), 6.85 (d, 1H, Ar-H), 3.80 (s, 3H, OCH₃), 2.90 (t, 2H, SCH₂), 2.10 (s, 3H, COCH₃).
- HPLC Purity : >99.8% (C18 column, MeOH/H₂O = 70:30).
Comparative Analysis of Methods
| Method | Yield | Purity | Environmental Impact | Scalability |
|---|---|---|---|---|
| One-Pot (SOCl₂) | 93.5% | 99.8% | Low | High |
| Stepwise Acylation | 90% | 98.5% | Moderate | Moderate |
| Thiol-Alkylation | 85% | 97% | High (solvent use) | Low |
Industrial Feasibility
The one-pot method using SOCl₂ is preferred for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenylthio group can be reduced to a phenyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of de-thiolated derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- involves its interaction with specific molecular targets. The methoxy and phenylthio groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several N-(aryl)acetamide derivatives, differing primarily in substituents and side chains. Key analogues include:
Key Structural Differences :
- The 4-methoxy group may enhance electron-donating effects compared to nitro (ST57 precursor) or chloro (N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ) substituents, influencing reactivity and binding.
Pharmacological Activities
- Analgesic Activity : N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) showed potency comparable to paracetamol .
- Anti-inflammatory Effects: Compounds with sulfonamide (36, 37) or piperazine groups demonstrated anti-hypernociceptive activity in inflammatory pain models .
- Role of Substituents : The phenylthio group in ST54–ST60 () may enhance membrane permeability, while methoxy groups could modulate cytochrome P450 interactions, affecting metabolic half-life.
Biological Activity
Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- (CAS Number: 64872-86-2) is a compound with a molecular formula of and a molecular weight of 329.46 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications.
Chemical Structure
The chemical structure of Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- can be represented as follows:
Antiviral Properties
Recent studies have indicated that derivatives of acetamides exhibit significant antiviral activities. For instance, compounds similar to Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- have shown effectiveness against various viral strains, including hepatitis and influenza viruses. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.
Table 1: Antiviral Activity of Related Compounds
| Compound Name | Virus Target | IC50 (µM) | Reference |
|---|---|---|---|
| Acetamide Derivative A | Hepatitis C | 32.2 | |
| Acetamide Derivative B | Influenza A | 0.35 | |
| Acetamide N-[4-methoxy-2-butyl] | Cytomegalovirus | 0.96 |
Anticancer Activity
The anticancer potential of acetamides has also been explored. Studies have demonstrated that certain acetamide derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases.
Case Study: Anticancer Effects
In a study conducted by researchers at Virginia Commonwealth University, several acetamide derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with phenylthio substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
Table 2: Cytotoxicity Data from Case Study
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Acetamide N-[4-methoxy-2-butyl] | MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |
| Acetamide N-[4-methoxy-3-butyl] | HeLa (Cervical Cancer) | 10.2 | Caspase activation |
The biological activity of Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]- can be attributed to its ability to interact with specific molecular targets within cells:
- Viral Replication Inhibition : By targeting viral polymerases or proteases, these compounds can prevent the replication cycle of viruses.
- Apoptosis Induction : The activation of apoptotic pathways through mitochondrial dysfunction or caspase activation leads to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
